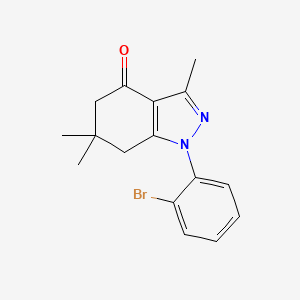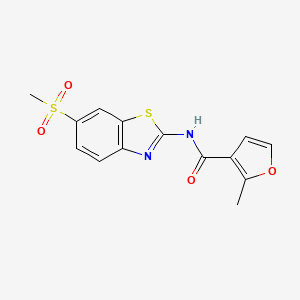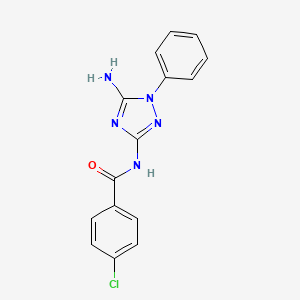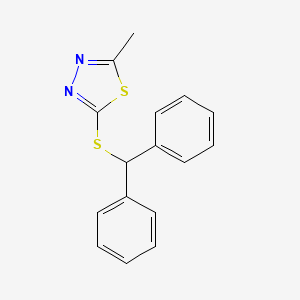
1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Übersicht
Beschreibung
1-(2-Bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has focused on its potential therapeutic applications, such as developing new drugs for treating various diseases.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have potential applications in fields like medicinal chemistry, depending on its biological activity .
Vorbereitungsmethoden
The synthesis of 1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and 3,6,6-trimethylcyclohexanone.
Condensation Reaction: The initial step involves a condensation reaction between 2-bromobenzaldehyde and 3,6,6-trimethylcyclohexanone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the indazole ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2-Bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with potassium permanganate can yield corresponding carboxylic acids.
Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with other indazole derivatives, such as:
1-Phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Similar structure but lacks the bromine atom, leading to different reactivity and biological activities.
1-(2-Chlorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Contains a chlorine atom instead of bromine, which may affect its chemical properties and biological activities.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-3,6,6-trimethyl-5,7-dihydroindazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-10-15-13(8-16(2,3)9-14(15)20)19(18-10)12-7-5-4-6-11(12)17/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKVNWJOPNSWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-ethylbutyl)-8-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595681.png)

![N-[(1S)-1-(aminocarbonyl)-3-methylbutyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595699.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide](/img/structure/B5595701.png)
![N'-({5-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5595706.png)
![3-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5595717.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5595729.png)

![3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B5595753.png)
![4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE](/img/structure/B5595759.png)
![N-[(E)-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5595761.png)
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5595768.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5595776.png)

